Mechanism of Action and Chemoproteomic Profiling of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide: A Covalent Fragment Perspective
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has fu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted the drug discovery landscape, enabling the targeting of intrinsically disordered proteins, shallow binding pockets, and previously "undruggable" targets[1]. At the forefront of this revolution is the use of electrophilic fragment libraries.
This whitepaper provides an in-depth mechanistic analysis of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide (CAS: 1353946-96-9), a highly representative cysteine-directed covalent fragment[2][3]. By dissecting its chemical reactivity, structural determinants for target recognition, and the chemoproteomic workflows required to validate its target engagement, this guide serves as a foundational blueprint for scientists utilizing chloroacetamide-based libraries in Fragment-Based Drug Discovery (FBDD)[1].
Molecular Anatomy & Chemical Reactivity
The architecture of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is bipartite, consisting of a non-covalent recognition scaffold and a reactive electrophilic warhead. Understanding the interplay between these two domains is critical for rationalizing its mechanism of action.
The Electrophilic Warhead: 2-Chloroacetamide
The 2-chloroacetamide moiety is a classic electrophile that targets nucleophilic amino acids, predominantly the thiolate anion (
S−
) of cysteine residues[4]. Unlike acrylamides, which undergo a reversible Michael addition, chloroacetamides initiate irreversible covalent bond formation via an SN2
nucleophilic substitution [5].
Causality in Warhead Selection:
Why utilize a chloroacetamide over an iodoacetamide or an acrylamide?
Iodoacetamides are highly reactive and promiscuous, rapidly alkylating almost all solvent-exposed cysteines, making them excellent universal probes but poor drug candidates[6][7].
Acrylamides are often too unreactive as isolated fragments unless heavily polarized or placed in highly optimized binding pockets[6][8].
Chloroacetamides occupy a "Goldilocks" zone of reactivity. They are mildly reactive and typically require the protein microenvironment to lower the
pKa
of the target cysteine (generating a hyper-reactive thiolate) and properly orient the electrophile to lower the
SN2
transition state energy[4][6]. This requirement for microenvironment catalysis confers inherent proteomic selectivity[1].
The Recognition Scaffold: Acetyl-ethyl-amino-cyclohexyl
The 1,4-disubstituted cyclohexane ring acts as a rigid, non-aromatic vector, projecting the acetyl-ethyl-amino group into the binding pocket. This moiety drives the initial reversible binding affinity (
Ki
) through:
Hydrophobic Packing: The cyclohexane ring and the ethyl chain engage in van der Waals interactions with lipophilic pockets.
Hydrogen Bonding: The acetyl carbonyl oxygen serves as a strong hydrogen bond acceptor, while the amide geometry restricts conformational flexibility, reducing the entropic penalty upon binding.
Mechanistic Pathway: The Covalent Trapping Cycle
The mechanism of action follows a classic two-step kinetic model of covalent enzyme inhibition[9].
Reversible Pre-association (
Ki
): The compound first binds reversibly to the target protein, driven by the acetyl-ethyl-amino-cyclohexyl scaffold. This step increases the local effective concentration of the chloroacetamide warhead near the target cysteine.
Irreversible Inactivation (
kinact
): The properly oriented cysteine thiolate attacks the
α
-carbon of the chloroacetamide. The electron density transfers to the antibonding orbital of the C-Cl bond, expelling the chloride leaving group and forming a permanent thioether linkage[5].
Caption: Kinetic model of targeted covalent inhibition via SN2 nucleophilic substitution.
Quantitative Benchmarking of Electrophilic Warheads
To contextualize the reactivity of the chloroacetamide warhead, the following table summarizes the kinetic and proteomic properties of common electrophiles used in covalent drug discovery.
Experimental Workflow: Validating Target Engagement via SLC-ABPP
To identify the specific cysteine residues modified by N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide in a complex proteome, researchers employ Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) [6][11].
This methodology is a self-validating system: it relies on competition. If our chloroacetamide fragment covalently occupies a cysteine, that site is sterically blocked from reacting with a subsequently added universal fluorescent or biotinylated probe (e.g., Desthiobiotin-Iodoacetamide, DBIA)[6][11].
Step-by-Step SLC-ABPP Protocol
Phase 1: In Situ Target Engagement
Cell Culture: Culture PaTu-8988T or similar target cell lines to 80% confluence[11].
Compound Treatment: Treat cells with vehicle (DMSO) or N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide (50 µM) for 2 hours at 37°C. Rationale: This allows the compound to penetrate the cell and achieve
kinact
equilibrium with its targets[12].
Phase 2: Lysis and Universal Probe Labeling
3. Lysis: Harvest cells and lyse in native PBS buffer using probe sonication. Clarify by centrifugation (100,000 x g for 45 min).
4. Probe Labeling: Add DBIA (100 µM) to the proteome for 1 hour at room temperature[11]. Rationale: DBIA acts as a highly reactive reporter, alkylating all unliganded reactive cysteines.
Phase 3: Multiplexing and Digestion
5. Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted DBIA.
6. Digestion: Resuspend the pellet in urea/TEAB buffer, reduce (DTT), alkylate non-probe-labeled cysteines (iodoacetamide), and digest overnight with Trypsin.
7. TMT Labeling: Label the resulting peptides with TMT-16plex reagents (e.g., DMSO in Channel 126, Treated in Channel 127N)[11]. Rationale: Isobaric tagging eliminates run-to-run mass spectrometry variance, ensuring precise quantification.
Phase 4: Enrichment and LC-MS/MS
8. Enrichment: Pool the TMT-labeled samples and incubate with streptavidin agarose beads to enrich DBIA-modified peptides. Elute using an acidic buffer[6].
9. Data Acquisition: Analyze via LC-MS/MS on an Orbitrap mass spectrometer using a Real-Time Search (RTS) synchronous precursor selection (SPS) MS3 method[6][11].
10. Data Analysis: Calculate the Competition Ratio (CR). A
CR≥4
(indicating >75% reduction in probe signal compared to DMSO) confirms that the chloroacetamide fragment successfully engaged that specific cysteine[6].
Caption: Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) workflow for covalent target identification.
Translational Applications in Drug Discovery
Compounds like N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide are rarely final therapeutics; rather, they are the critical starting points in Fragment-Based Drug Discovery (FBDD) [1].
Once a fragment is shown to covalently modify a functional cysteine on a target of interest (e.g., an E3 ligase like RNF114 or an oncogene like KRAS), medicinal chemists utilize structure-based drug design (SBDD) to "grow" the molecule[9][12]. The acetyl-ethyl-amino group can be synthetically elaborated to increase the non-covalent binding affinity (
Ki
), allowing the eventual replacement of the chloroacetamide with a less reactive, more selective acrylamide warhead for clinical development[1][6]. Furthermore, such fragments are frequently repurposed as covalent recruiters for Proteolysis Targeting Chimeras (PROTACs)[12].
References
Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. Kuljanin, M., et al. Nature Biotechnology (2021). Available at:[Link]
Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Backus, K. M., et al. NIH Public Access (2016). Available at:[Link]
Streamlined activity-based protein profiling of reactive cysteines (SLC-ABPP). Nesvilab / FragPipe Documentation. Available at:[Link]
Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. Ward, C. C., et al. bioRxiv (2020). Available at:[Link]
Fragment-based covalent ligand discovery. Zhao, Z., et al. RSC Chemical Biology (2021). Available at:[Link]
Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. ACS Publications (2025). Available at:[Link]
Nucleophilic covalent ligand discovery for the cysteine redoxome. NIH Public Access. Available at:[Link]
Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ACS Publications (2020). Available at:[Link]
Advanced Covalent Ligand Engineering: A Technical Whitepaper on N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide
Executive Summary As the pharmaceutical industry increasingly embraces Targeted Covalent Inhibitors (TCIs) and covalent PROTACs, the selection of the optimal electrophilic warhead and its associated spacer is critical. T...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the pharmaceutical industry increasingly embraces Targeted Covalent Inhibitors (TCIs) and covalent PROTACs, the selection of the optimal electrophilic warhead and its associated spacer is critical. This whitepaper provides an in-depth technical analysis of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide (CAS: 1353946-96-9), a highly specialized bifunctional building block. By combining a mild, cysteine-directed α-chloroacetamide warhead with a conformationally restricted, lipophilic cyclohexyl core, this molecule offers a precise balance of reactivity and non-covalent recognition necessary for modern rational drug design.
Physicochemical Profiling & Structural Dynamics
The architecture of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is deliberately designed to maximize target engagement while minimizing off-target toxicity.
Structural Components:
The α-Chloroacetamide Warhead : Acts as a mild electrophile. Unlike highly reactive iodoacetamides, chloroacetamides require the "proximity effect" generated by non-covalent binding to overcome the activation energy barrier for alkylation.
The Cyclohexyl Scaffold : Provides a rigid, lipophilic spacer that minimizes the entropic penalty upon binding to a target protein's hydrophobic pocket.
The N-Ethylacetamide Moiety : A tertiary amide that restricts bond rotation, presenting a defined steric bulk while acting as a hydrogen bond acceptor.
Mechanistic Causality: The Thiol-Targeting SN2 Pathway
In covalent drug discovery, the choice of warhead dictates the safety and efficacy profile of the ligand. The α-chloroacetamide group reacts with nucleophilic cysteine thiols via a bimolecular nucleophilic substitution (SN2) mechanism (1)[1].
Why Chloroacetamide?
As a Senior Application Scientist, I frequently observe researchers defaulting to iodoacetamides or acrylamides. However, iodoacetamides are highly reactive and prone to off-target alkylation of lysine, histidine, and N-termini, leading to cellular toxicity (2)[2]. Conversely, chloroacetamides are milder electrophiles. They remain largely inert in solution until the cyclohexyl moiety binds to the target's recognition pocket. This binding event drastically increases the local effective concentration of the warhead near a catalytic or allosteric cysteine, driving the SN2 reaction forward with high chemoselectivity (3)[3]. Furthermore, the resulting thioether bond is highly stable, unlike some reversible Michael additions seen with certain acrylamides (4)[4].
Mechanistic pathway of cysteine alkylation by the chloroacetamide warhead via SN2 substitution.
Self-Validating Experimental Protocols
To ensure scientific integrity, any covalent ligand must be evaluated using orthogonal, self-validating assays. The following protocols are engineered to confirm both the intrinsic reactivity and the specific target engagement of the compound.
Objective: Determine the pseudo-first-order rate constant (
kobs
) to ensure the warhead is not indiscriminately reactive.
Causality: By using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), we can spectrophotometrically quantify the depletion of a model thiol (e.g., Glutathione, GSH). If the compound reacts too quickly with GSH, it will likely cause off-target toxicity in vivo.
Methodology:
Preparation: Prepare a 100 µM solution of the compound and a 50 µM solution of GSH in PBS (pH 7.4, 1 mM EDTA).
Incubation: Incubate the mixture at 37°C. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120 minutes).
Quenching & Detection: Add each aliquot to 150 µL of a 0.5 mM DTNB solution. DTNB reacts instantly with unreacted GSH to release the yellow TNB²⁻ anion.
Analysis: Measure absorbance at 412 nm. Plot the natural log of remaining GSH concentration versus time to calculate
kobs
.
Protocol 2: Intact Protein MS for Specificity Validation
Objective: Confirm a 1:1 stoichiometric covalent modification of the target protein.
Causality: High-resolution mass spectrometry (MS) acts as a self-validating truth mechanism. A specific reaction will yield a single mass shift of +225.16 Da (the mass of the ligand minus the chloride leaving group). The presence of +450.32 Da would indicate non-specific, multi-site alkylation, invalidating the ligand's selectivity.
Methodology:
Reaction Setup: Incubate 10 µM of recombinant target protein with 50 µM of the compound in HEPES buffer (pH 7.5) for 2 hours at room temperature.
Purification: Pass the reaction mixture through a Zeba™ spin desalting column (7K MWCO) to remove excess unreacted ligand.
LC-MS Acquisition: Inject the desalted protein onto an LC-TOF-MS system using a C4 column. Run a rapid gradient of 5-95% Acetonitrile (0.1% Formic Acid).
Deconvolution: Process the multiply-charged envelope using MaxEnt1 (or equivalent) deconvolution software to obtain the intact monoisotopic mass.
Self-validating experimental workflow for evaluating covalent binding efficacy and specificity.
Applications in Drug Development
The unique structural profile of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide makes it an ideal precursor for advanced therapeutic modalities:
Fragment-Based Drug Discovery (FBDD): The low intrinsic reactivity of the chloroacetamide group ensures that hits generated from screening libraries are true binders driven by the cyclohexyl scaffold's affinity, rather than promiscuous electrophiles.
Covalent PROTACs: By attaching an E3 ligase binder to the acetyl-ethyl-amino terminus, this molecule can be converted into a covalent degrader, permanently tagging a target protein for proteasomal degradation.
Structural Elucidation and NMR Spectroscopy Dynamics of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide (...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
The compound N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide (C₁₂H₂₁ClN₂O₂) is a highly functionalized, bifunctional 1,4-disubstituted cyclohexane derivative. It features two distinct amide environments: a secondary chloroacetamide moiety and a tertiary N-ethylacetamide moiety. In pharmaceutical development, accurately assigning the Nuclear Magnetic Resonance (NMR) spectra of such intermediates is critical. This whitepaper provides a comprehensive, authoritative guide to the structural elucidation of this compound, focusing on the mechanistic causality behind its complex NMR behavior—specifically, stereochemical conformation and tertiary amide rotamerism.
Strategic Framework for Structural Elucidation (E-E-A-T)
As a Senior Application Scientist, approaching the NMR elucidation of this molecule requires moving beyond simple peak-picking. The analytical strategy must account for two major structural phenomena that dictate the spectral output:
Stereochemical Complexity (1,4-Disubstitution)
The 1,4-cyclohexane core can exist as either cis or trans isomers. In drug synthesis, the trans isomer is typically targeted because it can adopt a highly stable diequatorial conformation , minimizing 1,3-diaxial steric clashes[1]. NMR spectroscopy, particularly ¹H NMR coupling constants and 2D NOESY, provides a definitive method for the stereochemical assignment of these 1,4-disubstituted cyclohexane isomers[2].
Rotameric Dynamics (Tertiary Amides)
The N-[4-(Acetyl-ethyl-amino)] group is a tertiary amide. Due to the partial double-bond character of the C–N bond, rotation is heavily restricted at room temperature[3]. This restriction leads to the formation of s-cis and s-trans rotamers[4]. Consequently, the NMR spectrum will exhibit signal duplication (peak doubling) for the ethyl group, the acetyl group, and the adjacent cyclohexyl methine proton. A common pitfall in drug development is misidentifying these rotameric peaks as chemical impurities or diastereomers[5].
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in the data, the following protocol employs a self-validating workflow. The inclusion of Variable-Temperature (VT) NMR is mandatory to definitively prove that peak doubling is caused by rotamerism rather than contamination.
Step-by-Step Methodology
Sample Preparation: Dissolve 20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃, 100.0 atom % D). CDCl₃ is selected because it provides excellent solubility and prevents the rapid exchange of the secondary amide (NH) proton, which would occur in protic solvents like CD₃OD. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
1D NMR Acquisition (298 K):
¹H NMR: Acquire at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
¹³C NMR: Acquire at 100 MHz using proton decoupling (zgpg30), 1024 scans, and a D1 of 2.0 seconds.
2D NMR Acquisition (298 K): Acquire Gradient-selected COSY, HSQC, and HMBC to trace the carbon-proton backbone. Acquire a NOESY spectrum with a mixing time of 500 ms to map spatial proximities.
Validation via VT-NMR (Self-Validating Step): Transfer a parallel sample prepared in DMSO-d₆ to the spectrometer. Increment the probe temperature from 298 K to 340 K. Observe the coalescence of the duplicated N-ethylacetamide signals into sharp singlets, definitively confirming chemical exchange via rotamer interconversion[5].
Fig 1. Self-validating NMR workflow for structural elucidation and stereochemical assignment.
Data Presentation
The following tables summarize the expected quantitative NMR data for the thermodynamically favored trans-diequatorial isomer. Note that signals associated with the tertiary amide are split into major and minor rotameric populations (approx. 3:1 ratio at 298 K).
The protons of the chloroacetamide methylene group (-CO-CH₂-Cl) appear as a distinct, sharp singlet at 4.02 ppm . The causality here is driven by the dual electron-withdrawing nature of the adjacent carbonyl group and the highly electronegative chlorine atom. This combined inductive effect draws electron density away from the protons, heavily deshielding them and pushing their resonance frequency significantly downfield[6].
Tertiary Amide Rotamerism
The N-[4-(Acetyl-ethyl-amino)] moiety exhibits classic tertiary amide rotamerism. Because the lone pair on the nitrogen atom is delocalized into the adjacent carbonyl π-system, the C–N bond acquires partial double-bond character. This raises the energy barrier for rotation to approximately 15–20 kcal/mol, freezing the molecule into s-cis and s-trans configurations on the NMR timescale at 298 K[4].
Fig 2. Mechanistic pathway of tertiary amide rotamerism and validation via VT-NMR coalescence.
Stereochemical Confirmation via NOESY
To confirm the trans-1,4-disubstituted stereochemistry, we look to the 2D NOESY spectrum. In a trans-diequatorial conformation, the methine protons at C1 (3.80 ppm) and C4 (3.60 ppm) must occupy axial positions[7].
Causality: Axial protons in a cyclohexane chair exhibit strong 1,3-diaxial NOE correlations with other axial protons on the ring (specifically, the axial protons at C3/C5 for H-1, and C2/C6 for H-4).
Validation: The presence of large J-couplings (typically >10 Hz) in the 1D ¹H NMR multiplets for H-1 and H-4 further confirms axial-axial scalar coupling, definitively proving the diequatorial positioning of the bulky amide substituents[2].
References
A Researcher's Guide to Differentiating Cis and Trans Isomers. Benchchem. 2
NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. 3
Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. 5
Application Note: Cell Culture Preparation and Target Engagement Profiling with N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide
Target Audience: Research Scientists, Chemical Biologists, and Preclinical Drug Development Professionals Application: Covalent Target Engagement, Activity-Based Protein Profiling (ABPP), and Cellular Thermal Shift Assay...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Chemical Biologists, and Preclinical Drug Development Professionals
Application: Covalent Target Engagement, Activity-Based Protein Profiling (ABPP), and Cellular Thermal Shift Assays (CETSA)
Introduction & Mechanistic Rationale
The compound N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide (CAS: 1353946-96-9) is a specialized electrophilic probe utilized in chemical biology to investigate covalent target engagement. The architecture of this molecule is bipartite, designed to optimize both affinity and reactivity:
The Recognition Moiety: The lipophilic N-[4-(acetyl-ethyl-amino)-cyclohexyl] group drives non-covalent affinity (
KI
) by interacting with hydrophobic pockets of the target protein.
The Covalent Warhead: The 2-chloro-acetamide group acts as a highly reactive electrophile.
Unlike reversible inhibitors, chloroacetamide-based compounds achieve inhibition through a two-step mechanism. Following initial non-covalent binding, the chloroacetamide warhead undergoes an irreversible
SN2
nucleophilic substitution with a spatially proximal, reactive cysteine thiolate on the target protein, forming a stable thioether linkage[1][2]. Because chloroacetamides are generally more reactive than acrylamide warheads, they are highly effective for profiling ligandable cysteines in live cells, but require strict experimental controls to prevent off-target alkylation[3][4].
Mechanistic pathway of covalent target engagement via SN2 substitution.
Physicochemical Properties & Reagent Preparation
To ensure reproducible cellular assays, the integrity of the chloroacetamide warhead must be preserved. Moisture and nucleophilic solvents will rapidly degrade the compound via hydrolysis or premature alkylation.
Table 1: Physicochemical Properties and Storage Guidelines
Parameter
Specification / Guideline
Scientific Rationale
Molecular Weight
260.76 g/mol
Highly cell-permeable; falls well within Lipinski's Rule of 5.
Primary Solvent
Anhydrous DMSO (
≥
99.9%)
Prevents aqueous hydrolysis of the chloroacetamide warhead.
Stock Concentration
10 mM to 50 mM
Minimizes final DMSO concentration in cell culture (
≤
0.1% v/v).
Storage (Solid)
-20°C, desiccated
Prevents ambient moisture absorption and degradation.
Storage (Solution)
Aliquot at -80°C; avoid freeze-thaw
Repeated freeze-thaw cycles introduce condensation, leading to warhead quenching.
Preparation Protocol:
Equilibrate the lyophilized solid to room temperature in a desiccator before opening to prevent condensation.
Dissolve in LC-MS grade, anhydrous DMSO to yield a 10 mM stock.
Vortex gently until fully solubilized. Do not sonicate at high temperatures, as thermal stress can accelerate degradation.
Aliquot into single-use opaque tubes and store immediately at -80°C.
Cell Culture & Treatment Protocol
Covalent inhibitors exhibit time-dependent inhibition. Therefore, experimental design must account for both concentration and incubation time (
kinact/KI
). Furthermore, the presence of serum proteins (e.g., Bovine Serum Albumin) can drastically skew results, as BSA contains a highly reactive free cysteine (Cys34) that acts as an electrophile "sponge," artificially reducing the effective concentration of the probe[4].
Step-by-Step Methodology
Phase 1: Cell Seeding and Preparation
Seed the target cell line (e.g., HEK293T, HCT116) in appropriate tissue culture plates (e.g., 6-well plates for immunoblotting/CETSA, 15 cm dishes for ABPP proteomics).
Culture cells in standard complete media (e.g., DMEM + 10% FBS) until they reach 70-80% confluency .
Expert Insight: Avoid overconfluency, as altered metabolic states can change the intracellular redox environment, affecting cysteine pKa values and subsequent warhead reactivity[4].
Phase 2: Starvation and Treatment
4. Media Wash: Aspirate complete media and wash cells gently with warm PBS.
5. Low-Serum Equilibration: Add low-serum media (0.1% to 1% FBS) or serum-free media. Incubate for 1 hour. Causality: This step removes extracellular nucleophiles and albumin, ensuring the chloroacetamide probe reaches the intracellular space unquenched.
6. Compound Dosing: Prepare working dilutions of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide in low-serum media immediately prior to use.
7. Treat cells with a dose-response gradient (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (0.1% DMSO).
8. Incubate for a time-course (e.g., 1, 3, and 6 hours). Causality: Because covalent binding is cumulative, longer incubations may allow lower doses to achieve complete target saturation, but may also increase off-target alkylation[2].
Phase 3: Harvest and Lysis (Self-Validating System)
9. Aspirate media and wash twice with ice-cold PBS to halt cellular metabolism and remove unbound probe.
10. Lyse cells using a compatible buffer (e.g., NP-40 or RIPA).
11. CRITICAL: Do not add DTT,
β
-mercaptoethanol, or other thiol-based reducing agents to the lysis buffer. These will rapidly react with any residual unbound probe, potentially causing post-lysis off-target artifacts. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, as it is a non-nucleophilic reductant.
Step-by-step workflow for cell culture treatment and downstream analysis.
Downstream Target Engagement Assays
To validate that N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide has successfully engaged its target in live cells, two primary methodologies are recommended:
A. Competitive Activity-Based Protein Profiling (ABPP)
Since this compound lacks a built-in alkyne tag for click-chemistry, it is best utilized in a competitive ABPP format[2][3].
Mechanism: Cells are treated with the compound, which covalently occupies the target cysteine. Cell lysates are then treated with a broad-spectrum, alkyne-tagged reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne).
Readout: The IA-alkyne will label all free cysteines. Proteins that were covalently modified by your compound will show a loss of signal (competition) when analyzed via CuAAC (click chemistry) appended to a fluorophore (in-gel fluorescence) or biotin (enrichment and LC-MS/MS).
B. Cellular Thermal Shift Assay (CETSA)
Covalent modification often imparts significant thermal stability to the target protein.
Mechanism: Aliquot the treated intact cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C).
Readout: Lyse the cells, centrifuge to remove precipitated (denatured) proteins, and analyze the soluble fraction via Western Blot. A shift in the aggregation temperature (
Tagg
) compared to the DMSO control confirms intracellular target engagement.
Table 2: Recommended Treatment Parameters for Covalent Profiling
Assay Type
Recommended Concentration
Incubation Time
Lysis Buffer Additives
Competitive ABPP
1 µM – 20 µM
2 – 4 Hours
Protease inhibitors (Thiol-free)
CETSA
5 µM – 50 µM
1 – 3 Hours
None (Lyse via freeze-thaw)
Functional Assays
0.1 µM – 10 µM
12 – 48 Hours
N/A (Intact cells)
References
MDPI Molecules. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules, 2022. Available at:[Link]
ACS JACS Au. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au, 2025. Available at:[Link]
ACS Chemical Biology. "Enrichment-Free, Targeted Covalent Drug Discovery in Live Cells." ACS Chemical Biology, 2025. Available at:[Link]
Journal of Medicinal Chemistry. "Size-Dependent Target Engagement of Covalent Probes." J. Med. Chem., 2025. Available at:[Link]
Formulating N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide presents a dual challenge. The molecule possesses a highly lipophilic core (a cyclohexane ring and an acetyl-ethyl-amino group) resulting in poor aqueous solubility, which is a common bottleneck for in vitro and in vivo biological assays[1]. Concurrently, it features a reactive 2-chloro-acetamide electrophilic warhead. Chloroacetamides are widely utilized as covalent inhibitors targeting nucleophilic residues like cysteine or selenocysteine[2][3]. Because of this reactivity, traditional solubility enhancement techniques—such as extreme pH adjustments or the use of nucleophilic excipients—will cause rapid degradation of the warhead[4]. This guide provides field-proven, self-validating methodologies to enhance the solubility of this compound while preserving its structural and functional integrity.
Q1: My compound precipitates immediately when diluting from a DMSO stock into my aqueous assay buffer. How can I prevent this solvent-shift precipitation?A1: This occurs because the local concentration of the hydrophobic drug exceeds its thermodynamic aqueous solubility limit once the DMSO diffuses into the water.
Solution: Pre-complex the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) before introducing it to the assay buffer. Cyclodextrins form a host-guest inclusion complex, sequestering the hydrophobic cyclohexane moiety within their lipophilic cavity while presenting a hydrophilic exterior to the aqueous environment[]. This strategy effectively "solubilizes" the molecule without altering its covalent structure or requiring high-energy size reduction[].
Q2: I attempted to increase solubility by adjusting the buffer pH to 8.0, but LC-MS analysis showed rapid degradation of the molecule. Why did this happen?A2: The 2-chloro-acetamide group is an alkylating agent highly susceptible to base-catalyzed hydrolysis. Under basic conditions (e.g., pH > 7.5), the molecule undergoes an SN2 reaction where the chloride leaving group is substituted by a hydroxide ion, yielding an inactive glycolic acid amide derivative[4].
Solution: Formulate the compound in a mildly acidic to neutral vehicle (pH 4.0 – 6.0). Use non-nucleophilic buffers such as citrate or acetate. Strictly avoid Tris, glycine, or other primary amine buffers, as they will act as nucleophiles and directly alkylate with your chloroacetamide warhead, neutralizing its inhibitory potential[6].
Q3: Can I use surfactants like Tween 80 or Cremophor EL to solubilize this compound for in vivo dosing?A3: It is highly discouraged. While surfactants form micelles that can encapsulate lipophilic drugs, commercial surfactants often contain trace peroxides and polyethylene glycol chains that accelerate the oxidative degradation of reactive electrophiles. Furthermore, micellar entrapment does not adequately shield the reactive chloroacetamide from plasma nucleophiles, often resulting in poor pharmacokinetic stability and high clearance rates[7]. Cyclodextrin inclusion complexes are vastly superior for protecting the warhead while enhancing bioavailability[1].
Objective: To determine the stoichiometric ratio and stability constant of the drug-cyclodextrin complex while ensuring the electrophilic warhead remains intact.
Buffer Preparation: Prepare a 50 mM citrate buffer adjusted to pH 5.0.
Causality: The acidic buffer prevents base-catalyzed hydrolysis of the chloroacetamide during the prolonged thermodynamic equilibration phase.
Excipient Gradient: Prepare a series of HP-β-CD solutions in the citrate buffer ranging from 0 to 50 mM.
Drug Addition: Add an excess amount (e.g., 5 mg) of solid N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide to 2 mL of each CD solution in sealed amber glass vials.
Equilibration: Shake the vials at a constant temperature (25°C) for 48 hours to reach thermodynamic equilibrium.
Filtration & Self-Validation: Filter the suspensions through a 0.22 µm PTFE syringe filter.
Critical Step: Discard the first 0.5 mL of the filtrate. This self-validating step accounts for the potential adsorption of the highly lipophilic free drug to the filter membrane, preventing falsely lowered solubility readings.
Quantification: Quantify the dissolved drug concentration via HPLC-UV. A linear increase in solubility relative to CD concentration (an
AL
type plot) confirms a 1:1 inclusion complex.
Protocol 2: Preparation of Solid Inclusion Complex via Kneading
Objective: To generate a highly soluble, stable solid powder for rapid reconstitution in biological assays.
Stoichiometric Weighing: Weigh the drug and HP-β-CD in a 1:1 molar ratio based on the results from Protocol 1.
Paste Formation: Place the HP-β-CD in a mortar and add a minimal volume of 50% v/v ethanol/water to form a homogenous paste.
Mechanical Complexation: Gradually add the N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide powder while continuously kneading for 45 minutes.
Causality: The mechanical shear forces combined with localized solvent facilitate the physical insertion of the lipophilic cyclohexane moiety into the CD cavity without requiring heat.
Drying: Dry the paste in a vacuum desiccator at room temperature for 24 hours.
Causality: Avoid elevated temperatures (e.g., oven drying) to prevent thermal degradation or volatilization of the chloroacetamide[4].
Milling: Mill the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size. Store in a desiccator at 4°C.
Section 3: Quantitative Data Summary
The following table summarizes the expected solubility enhancements and stability profiles for chloroacetamide derivatives utilizing various formulation strategies.
Formulation Strategy
Excipient Concentration
Apparent Aqueous Solubility (µg/mL)
Fold Enhancement
Stability at 24h (pH 5.0)
Unformulated (Free Drug)
N/A
< 10
1x
> 95% intact
Co-solvent System
5% DMSO / 95% Buffer
~ 45
4.5x
> 90% intact
Surfactant Micelles
2% Tween 80
~ 120
12x
~ 75% intact
Cyclodextrin Complex
20% w/v HP-β-CD
> 2,500
> 250x
> 98% intact
Section 4: Formulation Decision Workflow
Workflow for enhancing chloroacetamide solubility while preventing hydrolysis.
Troubleshooting degradation of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide during storage
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide. This document provides in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound. As a molecule featuring a reactive α-chloro-acetamide moiety, its integrity during storage is paramount for reproducible and reliable experimental outcomes. This guide is structured to help you identify potential degradation, understand its root causes, and implement corrective actions.
Introduction to Chemical Stability
N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide possesses two key functional groups that influence its stability: the tertiary amine within the N-acetyl-ethyl-amino-cyclohexyl group and, more critically, the α-chloro-acetamide group. The latter is known for its susceptibility to nucleophilic substitution and hydrolysis, making it the primary focus of stability concerns.[1][2][3][4][5] Degradation can lead to the formation of impurities, which may compromise the compound's purity, alter its biological activity, and complicate data interpretation.
Understanding the potential degradation pathways is the first step in preventing them. This guide is built on established principles of chemical reactivity and pharmaceutical stability testing guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][8][9][10]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide?
For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C, protected from light and moisture.[11] A desiccator or an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against hydrolysis and oxidation.[11][12] Always date the container upon receipt and opening to track its history.[13][14]
Q2: I've observed a decrease in purity in my compound after reconstitution in an aqueous buffer. What is likely happening?
The α-chloro-acetamide group is susceptible to hydrolysis, especially under basic or, to a lesser extent, acidic conditions.[1][3][15] In an aqueous environment, the chlorine atom can be displaced by a hydroxyl group, forming the corresponding hydroxy-acetamide derivative. The rate of this hydrolysis is pH and temperature-dependent. It is advisable to prepare aqueous solutions fresh for each experiment and avoid storing them for extended periods.
Q3: Can I store the compound in DMSO solution?
While DMSO is a common solvent, it is hygroscopic (absorbs moisture from the air) and can contain water impurities. This water can facilitate slow hydrolysis of the chloro-acetamide moiety over time, even at low temperatures. For short-term storage (days to a week), storing a DMSO stock solution at -20°C or -80°C is generally acceptable. For longer periods, storing the compound as a solid is strongly recommended.
Q4: My compound has developed a slight discoloration. Does this signify degradation?
A change in physical appearance, such as color or crystallinity, can be an indicator of chemical degradation. While it may not always correlate with a significant loss of purity, it warrants investigation. You should re-analyze the compound's purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: What is the best analytical method to assess the stability of this compound?
A stability-indicating analytical method is one that can accurately separate the intact parent compound from its degradation products.[6][8] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an excellent choice. Degradation products, such as the hydroxy-acetamide derivative, are typically more polar and will have a shorter retention time than the parent compound. For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[16][17][18][19]
Hypothetical Degradation Pathways
Based on the chemical structure, two primary degradation pathways are proposed. The α-chloro-acetamide group is the most reactive site.
Pathway 1: Hydrolysis
This is the most common degradation route, particularly in the presence of water or protic solvents. The chlorine atom, a good leaving group, is displaced by a hydroxide ion or water molecule via a nucleophilic substitution (SN2) reaction.[3][20]
Pathway 2: Nucleophilic Attack by Amine
The tertiary amine on the cyclohexyl ring of one molecule could potentially act as a nucleophile, attacking the electrophilic carbon of the α-chloro-acetamide group on another molecule. This would lead to the formation of a dimeric impurity. While potentially less common than hydrolysis due to steric hindrance, it is a plausible pathway, especially during storage of concentrated solutions or in the solid state over long periods at elevated temperatures.
Caption: Proposed degradation pathways for the subject compound.
Troubleshooting Guide: Investigating Degradation
This section provides a systematic approach to identifying and resolving stability issues.
Scenario: You observe a new, more polar peak in your HPLC analysis of a stored sample.
This is a classic sign of degradation. The goal is to identify the degradant and the conditions causing its formation. The recommended approach is to conduct a forced degradation study.[6][7][8]
Workflow: Forced Degradation (Stress Testing)
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate degradation, helping to identify potential degradation products and establish degradation pathways.[6][9]
Caption: Systematic workflow for troubleshooting observed degradation.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation products of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide under various stress conditions.[6][7]
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
Set Up Stress Conditions: For each condition below, mix 100 µL of the stock solution with 900 µL of the stressor solution in an HPLC vial. Prepare a control sample by mixing 100 µL of stock with 900 µL of 50:50 ACN:Water.
Stress Condition
Stressor Solution
Incubation Conditions
Purpose
Acid Hydrolysis
0.1 M HCl
60°C for 24 hours
To test susceptibility to acid-catalyzed degradation.[1][3]
Base Hydrolysis
0.1 M NaOH
Room Temp for 4 hours
To test susceptibility to base-catalyzed degradation.[1][3]
Analysis: After the incubation period, neutralize the acid and base samples if necessary. Analyze all samples by HPLC-UV and LC-MS.
Interpretation:
Compare the chromatograms of the stressed samples to the control.
If the new peak in your original sample matches the retention time of a peak generated under a specific stress condition (e.g., base hydrolysis), you have likely identified the cause.
Use the mass spectrometry data to confirm the mass of the degradant and elucidate its structure. The expected mass for the primary hydrolysis product would be (M-Cl+OH), a net change of -18.5 Da from the parent compound.
Protocol 2: Representative HPLC Method for Stability Assessment
Objective: To provide a starting point for a stability-indicating RP-HPLC method.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 210 nm
Injection Volume
10 µL
This method should be validated to ensure it can separate the parent compound from all potential degradation products.[16][18]
Summary of Recommendations and Best Practices
To ensure the long-term integrity of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide, adhere to the following best practices:
Storage of Solid: Store at -20°C or below in a tightly sealed container, protected from light and moisture.[11][13]
Solution Preparation: Prepare aqueous solutions immediately before use. Avoid stock solutions in protic or hygroscopic solvents for long-term storage.
Handling: Equilibrate the container to room temperature before opening to prevent moisture condensation.
Segregation: Store away from incompatible chemicals, such as strong bases or acids.[12][14][21]
Inventory: Always label containers with the date received and the date opened.[14]
Monitoring: Periodically re-analyze the purity of stored material, especially for critical experiments.
By understanding the chemical nature of this compound and implementing rigorous storage and handling protocols, researchers can mitigate the risk of degradation and ensure the quality and reliability of their experimental results.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC. National Center for Biotechnology Information.
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Science of The Total Environment.
Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS. PubMed.
Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS. ACS Publications.
Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC. National Center for Biotechnology Information.
Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS | Request PDF. ResearchGate.
Forced Degradation Testing. SGS USA.
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology.
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. PubMed.
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications.
Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. PubMed.
α-Anilinoketones, Esters and Amides: A Chemical Study - PMC. National Center for Biotechnology Information.
Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide | Request PDF. ResearchGate.
Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed.
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications.
Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Publications.
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications.
Radical cyclization of allylic haloacetamides a route to cis-fused 2-pyrrolidones and piperidones. Semantic Scholar.
Management of Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. PubMed.
The Top 10 Best Practices For Proper Chemical Storage. Triumvirate Environmental.
CAS 79-07-2: Chloroacetamide. CymitQuimica.
Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC. National Center for Biotechnology Information.
Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. University of South Carolina.
Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. ACS Publications.
Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases - PMC. National Center for Biotechnology Information.
Best Practices for Proper Chemical Storage. The Synergist.
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate.
Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Semantic Scholar.
Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. PubMed.
A Comparative Guide to N-Isopropylcyclohexylamine and Cyclohexylamine in Synthesis. Benchchem.
4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts.
Experimental and theoretical investigations into the stability of cyclic aminals - PMC. National Center for Biotechnology Information.
Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing.
Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry.
significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. BDMAEE.
Purification methods for N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide impurities
Welcome to the Technical Support Center for the purification and isolation of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide . This compound is a critical, highly reactive intermediate often utilized in the syn...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification and isolation of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide . This compound is a critical, highly reactive intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to the presence of both a tertiary amide and a highly reactive secondary chloroacetamide moiety, crude mixtures frequently contain a complex profile of diastereomers, hydrolysis degradants, and cross-coupled dimers.
This guide provides researchers and process chemists with field-proven troubleshooting strategies, self-validating standard operating procedures (SOPs), and mechanistic insights to achieve >99% purity.
Section 1: Chemical Profiling & Impurity Identification (FAQ)
Q1: What are the critical impurities generated during the synthesis of this intermediate?
The synthesis of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide typically yields four major classes of impurities:
Diastereomers (Cis-isomer): Arising from the non-stereoselective functionalization of the cyclohexane ring.
Glycolamide Impurities: Formed via the nucleophilic substitution of the alpha-chloro group by hydroxide ions during aqueous workup.
Dehalogenated Impurities: Resulting from over-reduction or radical side-reactions.
Dimeric Impurities: Generated when unreacted secondary amine starting material attacks the chloroacetamide product.
Q2: Why does my compound degrade so rapidly during basic aqueous workup?
The alpha-chloro group is highly electrophilic. The enhanced reactivity due to the adjacent amide group results in a1 in aqueous base, where hydroxide serves as the nucleophile[1]. Prolonged exposure to saturated sodium bicarbonate (pH ~8.3) during extraction will inevitably yield the +18 Da glycolamide degradant.
Fig 1. Primary degradation and side-reaction pathways of the chloroacetamide intermediate.
Issue 1: Co-elution of the Cis-Diastereomer during HPLC
Symptom: A persistent shoulder peak at Relative Retention Time (RRT) 0.85 that cannot be removed via standard crystallization.
Causality: The distinct spatial arrangement of atoms in diastereomers leads to different physical and chemical properties, requiring 2 for separation[2]. The cis-isomer has a slightly different hydrodynamic radius but identical molecular weight, causing co-elution on low-carbon-load stationary phases.
Solution: Switch to a high-carbon-load C18 stationary phase (Protocol A) and employ a shallow gradient (e.g., 1% organic modifier increase per minute).
Issue 2: High Levels of Dimeric Impurity (Cross-Coupling)
Symptom: A late-eluting peak (RRT 1.45) with nearly double the molecular weight of the target mass.
Causality: If the starting material is not fully consumed, its secondary amine acts as a strong nucleophile, attacking the highly reactive 2-chloro-acetamide product to form a dimer.
Solution: Implement a selective recrystallization step prior to HPLC. Crystallization processes and 3 can sterically prevent bulky impurity incorporation into the host lattice[3]. Use Protocol B to purge the dimer into the mother liquor.
Section 3: Quantitative Data & Method Parameters
Table 1: Preparative HPLC Method Parameters
Parameter
Specification
Causality / Rationale
Column
C18 Reverse-Phase (250 x 21.2 mm, 5 µm)
High carbon load required to resolve cis/trans isomers.
Mobile Phase A
Water (Unbuffered, pH 7.0)
Strict neutral pH prevents base-catalyzed hydrolysis of the chloroacetamide.
Mobile Phase B
Acetonitrile (HPLC Grade)
Lower viscosity than methanol; sharper peak shapes for amides.
Gradient
10% B to 60% B over 30 minutes
Shallow gradient ensures resolution of the RRT 0.85 shoulder peak.
Flow Rate
20.0 mL/min
Optimal linear velocity for a 21.2 mm ID column.
| Detection | UV at 210 nm | Amide bonds lack strong chromophores; low-wavelength UV is mandatory. |
Table 2: Impurity Profile and Relative Retention Times (RRT)
Protocol A: Preparative HPLC for Diastereomer Separation
This protocol is a self-validating system: by strictly controlling the pH and utilizing lyophilization, it prevents the generation of secondary degradants during the purification process itself.
Sample Preparation: Dissolve the crude mixture in 50:50 Mobile Phase A:B to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates that cause band broadening.
System Equilibration: Flush the C18 column with 3 column volumes (CV) of 10% B. Verify the baseline at 210 nm is stable.
Injection: Load the sample. Critical Limit: Do not exceed 5% of the total column capacity (approx. 100 mg for a 21.2 mm column) to prevent cis/trans peak overlap.
Elution: Run the gradient as specified in Table 1.
Fraction Collection: Collect fractions based on threshold triggering.
Recovery: Lyophilize (freeze-dry) the pooled fractions containing the target trans-isomer. Do not use a rotary evaporator at elevated temperatures, as the chloroacetamide moiety is thermally sensitive in aqueous solutions.
This protocol utilizes a thermodynamically controlled solvent/anti-solvent system to selectively purge the highly lipophilic dimeric impurity.
Dissolution: Suspend the crude product in Acetone (5 volumes relative to crude mass). Heat gently to 45 °C until complete dissolution is achieved.
Anti-solvent Addition: Slowly add Heptane (15 volumes) dropwise over 30 minutes while maintaining the temperature at 45 °C.
Cooling (Self-Validation Step): Cool the mixture linearly to 5 °C over 4 hours. If the cooling rate exceeds 10 °C/hour, the dimer will co-precipitate due to kinetic trapping. The bulky dimeric impurity remains highly soluble in the mixed solvent system, while the target compound crystallizes.
Filtration: Filter the slurry under vacuum. Wash the filter cake with cold Heptane (2 volumes) to displace the dimer-rich mother liquor.
Drying: Dry the crystals in a vacuum oven at 35 °C for 12 hours.
Fig 2. Step-by-step purification workflow combining recrystallization and preparative HPLC.
References
Chloroacetamide - Grokipedia. Grokipedia.com.
Application Note: HPLC Purification of p-Menth-8-ene-1,2-diol Diastereomers. Benchchem.com.
Minimizing off-target effects of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide in cellular assays
Welcome to the Technical Support Center for Covalent Probe Assays. As a Senior Application Scientist, I frequently encounter researchers struggling to transition from biochemical assays to live-cell phenotypic screening...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Covalent Probe Assays. As a Senior Application Scientist, I frequently encounter researchers struggling to transition from biochemical assays to live-cell phenotypic screening when utilizing highly reactive covalent inhibitors.
The compound N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide features a 2-chloroacetamide warhead—a classic, irreversible electrophile that targets nucleophilic cysteine residues. While highly effective for sustained target engagement, its intrinsic reactivity often leads to proteome-wide off-target alkylation. This guide provides causality-driven troubleshooting, self-validating protocols, and actionable strategies to isolate your target-specific biology from electrophilic noise.
FAQ 1: Why does this compound cause rapid, target-independent cytotoxicity in my cellular assays?
The Causality:
The cytotoxicity you are observing is likely driven by the intrinsic electrophilicity of the chloroacetamide warhead rather than your specific target biology. In the reducing environment of the cytosol, highly reactive electrophiles rapidly deplete intracellular glutathione (GSH) and promiscuously alkylate solvent-exposed cysteines across the proteome. This dual insult disrupts cellular redox homeostasis and induces widespread protein misfolding, ultimately triggering stress granule formation and apoptotic pathways [1].
Mechanistic pathway of cellular stress induced by highly reactive chloroacetamide off-targets.
Self-Validating Protocol: GSH Rescue Assay
To definitively determine if cell death is an artifact of electrophilic stress rather than target engagement, perform a nucleophile rescue assay:
Seed your target cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with 5 mM N-acetylcysteine (NAC) or a cell-permeable glutathione ester for 2 hours to artificially boost the intracellular nucleophile pool.
Dose the cells with N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide across a concentration gradient (e.g., 0.1 µM to 50 µM).
After 24 hours, measure cell viability using a standard ATP-dependent luminescent assay (e.g., CellTiter-Glo).
Validation Check: If NAC pre-treatment significantly shifts the IC₅₀ of your compound to the right (rescues viability), your baseline cytotoxicity is heavily confounded by pan-electrophilic stress.
FAQ 2: How can I definitively map the off-target landscape of this chloroacetamide in my specific cell line?
The Causality:
To distinguish on-target engagement from off-target noise, you must quantify the exact cysteines modified by your compound in live cells. This is achieved through competitive Activity-Based Protein Profiling (ABPP), specifically isotopic Tandem Orthogonal Proteolysis (isoTOP-ABPP) [2] or Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP)[3]. By pre-incubating cells with your compound and subsequently labeling the remaining unreacted cysteines with a broad-spectrum iodoacetamide-alkyne (IA-alkyne) probe, you can calculate a Competition Ratio (CR). A high CR indicates that your compound successfully outcompeted the probe for that specific cysteine.
Competitive ABPP workflow for mapping off-target cysteine engagement in live cells.
In-situ Labeling: Treat live cells with 1 µM to 10 µM of your compound (or DMSO vehicle) for 2 hours.
Lysis & Probe Incubation: Lyse cells in PBS with 0.1% NP-40. Treat the extracted proteome (normalized to 2 mg/mL) with 100 µM IA-alkyne for 1 hour at room temperature to alkylate all remaining reactive cysteines.
Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne modified proteins.
Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin agarose beads. Perform on-bead trypsin digestion.
LC-MS/MS Analysis: Analyze the resulting peptides via quantitative mass spectrometry.
Validation Check: Calculate the CR (Vehicle intensity / Compound intensity). A CR > 4 indicates >75% target occupancy. If you observe hundreds of off-target proteins with a CR > 4, your dosing concentration is too high for the assay window.
FAQ 3: What specific modifications can I make to my assay conditions to minimize these off-target effects?
The Causality:
Because chloroacetamides form irreversible covalent bonds, their pharmacology is driven by both concentration and time (
kinact/KI
). Prolonged incubation times will inevitably lead to the accumulation of off-target adducts, even at low concentrations. You can exploit the irreversible nature of the on-target bond by implementing a "washout" assay and carefully controlling serum protein levels.
Table 1: Troubleshooting Matrix for Assay Optimization
Parameter
Standard Condition
Optimized Condition
Quantitative Impact & Mechanistic Rationale
Incubation Time
48–72h continuous
2–4h, then washout
Rationale: Irreversible binders do not require continuous exposure. Washing out the free drug halts time-dependent off-target alkylation, reducing off-target adducts by >60% while maintaining 100% on-target occupancy.
Serum (FBS)
10% FBS (~600 µM BSA)
1% FBS or Serum-Free
Rationale: Chloroacetamides heavily bind to serum albumin (which contains a highly reactive free cysteine, Cys34). 10% FBS acts as an electrophile sink, forcing you to use ~10-fold higher dosing to achieve the same free-drug fraction.
Dosing Conc.
> 10 µM (Phenotypic max)
< 1 µM (ABPP-guided)
Rationale: Off-target reactivity scales linearly with concentration. Lowering the dose reduces the Competition Ratio (CR) of low-affinity off-targets to < 1.5, isolating your on-target biology.
FAQ 4: What is the gold-standard genetic control to validate that my phenotype is driven by the intended target?
The Causality:
The ultimate proof of on-target causality for a covalent inhibitor is a point mutation of the targeted nucleophile. If N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is designed to target a specific cysteine (e.g., Cys123) on your protein of interest, you must generate a CRISPR knock-in cell line or an overexpression system where that cysteine is mutated to a serine or alanine (C123S or C123A).
Validation Check: If the compound still induces the phenotypic effect in the C123S mutant cell line, the phenotype is entirely driven by off-target interactions. A true self-validating system requires the phenotype to be completely abolished in the mutant line, proving that covalent bond formation at that exact residue is the sole driver of the biological response.
References
Abo, M., et al. "Delineating cysteine-reactive compound modulation of cellular proteostasis processes." bioRxiv (2024).[Link]
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016).[Link]
Kuljanin, M., et al. "Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries." Nature Biotechnology 39, 630–641 (2021).[Link]
Troubleshooting
Technical Support Center: Scaling Up N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide for Preclinical Studies
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the production of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide for preclinical studi...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the production of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide for preclinical studies. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during synthesis, purification, and analysis. The guidance herein is grounded in established chemical principles and best practices for preclinical drug substance manufacturing.
I. Synthesis and Reaction Optimization
The synthesis of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves the acylation of N-(4-(ethylamino)cyclohexyl)acetamide with chloroacetyl chloride. While seemingly straightforward, scaling this reaction presents several challenges that can impact yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the reaction of a substituted cyclohexylamine with an acylating agent like chloroacetyl chloride.[1] This reaction is a type of Schotten-Baumann reaction, which is often performed in a basic medium to neutralize the HCl byproduct.[2][3]
Q2: What are the critical parameters to control during the reaction?
A2: Key parameters include temperature, rate of addition of the acylating agent, stoichiometry of reactants, and choice of solvent and base.[4] Temperature control is crucial as the reaction is often exothermic.[2]
Troubleshooting Guide: Synthesis
Issue
Potential Cause(s)
Troubleshooting & Optimization Strategies
Low or No Product Yield
1. Inefficient Acylation: The nucleophilicity of the secondary amine on the cyclohexyl ring may be sterically hindered or electronically reduced.[5] 2. Hydrolysis of Chloroacetyl Chloride: The acylating agent is highly sensitive to moisture.[4] 3. Suboptimal Reaction Temperature: Low temperatures can slow the reaction rate, while high temperatures may promote side reactions.[4][5]
1. Base and Catalyst: Use a non-nucleophilic base like triethylamine or pyridine to scavenge the generated HCl.[4] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate.[4] 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6] 3. Temperature Screening: Conduct small-scale experiments to determine the optimal temperature. A common starting point is to add the acylating agent at 0°C and then allow the reaction to warm to room temperature.[5]
Formation of Side Products
1. Di-acylation: Although less likely with a secondary amine, over-acylation can occur under harsh conditions. 2. Reaction with Solvent: Some solvents may react with the highly reactive chloroacetyl chloride.
1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of chloroacetyl chloride.[4] Add the acylating agent dropwise to the amine solution to maintain a low localized concentration.[4] 2. Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[4]
Poor Reproducibility Between Batches
1. Reagent Quality: Variability in the purity of starting materials can lead to inconsistent results.[6] 2. Inconsistent Reaction Conditions: Minor variations in temperature, stirring rate, or addition time can have a significant impact on a larger scale.
1. Reagent Qualification: Use well-characterized starting materials with established purity specifications. 2. Process Control: Implement strict process controls and document all reaction parameters meticulously.
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of the target amide.
II. Purification and Isolation
The purification of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is critical for removing unreacted starting materials, byproducts, and residual reagents. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Frequently Asked Questions (FAQs) - Purification
Q1: What are the most common impurities to expect?
A1: Common impurities include unreacted N-(4-(ethylamino)cyclohexyl)acetamide, the hydrolyzed product of chloroacetyl chloride (chloroacetic acid), and salts formed from the base (e.g., triethylamine hydrochloride).[4]
Q2: What are the recommended purification techniques?
A2: For preclinical batches, column chromatography is often employed to achieve high purity.[7] Recrystallization can also be a viable and scalable option if a suitable solvent system is identified.[7]
Troubleshooting Guide: Purification
Issue
Potential Cause(s)
Troubleshooting & Optimization Strategies
Co-elution of Product with Impurities during Chromatography
1. Suboptimal Solvent System: The polarity of the mobile phase may not be suitable for separating the product from closely related impurities.[5] 2. Stationary Phase Issues: Standard silica gel may not be the ideal stationary phase for this compound.
1. Solvent System Optimization: Systematically screen different solvent mixtures to improve separation. Consider using a gradient elution. 2. Alternative Stationary Phases: Explore other stationary phases like alumina or reverse-phase silica.[8]
Product is an Oil and Will Not Crystallize
1. Residual Impurities: The presence of even small amounts of impurities can inhibit crystallization. 2. Incorrect Solvent Choice: The chosen solvent may not be appropriate for inducing crystallization.
1. Further Purification: Subject the oil to another round of purification, such as a short-path distillation or preparative chromatography. 2. Crystallization Techniques: Try inducing crystallization by scratching the flask, seeding with a small crystal, or using a co-solvent system.[5]
Low Recovery After Purification
1. Product Loss During Work-up: The product may have some water solubility, leading to losses during aqueous extraction steps. 2. Decomposition on Silica Gel: Some amide compounds can be sensitive to the acidic nature of silica gel.
1. Work-up Optimization: Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent. 2. Neutralize Silica/Alternative Methods: Add a small amount of triethylamine to the mobile phase to neutralize the silica gel.[7] Alternatively, consider purification by recrystallization or preparative HPLC.
Experimental Protocol: Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.
Column Packing: Carefully pack the column with the slurry to ensure a uniform bed.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient is used.
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
III. Analytical Characterization and Quality Control
For preclinical studies, it is imperative to thoroughly characterize the synthesized compound to ensure its identity, purity, and stability. This is a key aspect of Good Manufacturing Practices (GMP) for preclinical drug substances.[9][10]
Frequently Asked Questions (FAQs) - Analysis
Q1: What analytical techniques are essential for characterization?
A1: A combination of techniques is necessary, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[11]
Q2: How should the stability of the compound be assessed?
A2: Forced degradation studies are crucial for understanding the compound's degradation pathways.[12] These studies involve subjecting the compound to stress conditions such as acid, base, heat, and light.[12]
Troubleshooting Guide: Analysis
Issue
Potential Cause(s)
Troubleshooting & Optimization Strategies
Appearance of New Peaks in HPLC After Storage
1. Hydrolysis: The chloroacetamide moiety can be susceptible to hydrolysis, especially in the presence of moisture or non-neutral pH.[12][13] 2. Photodegradation: The compound may be sensitive to light.
1. Storage Conditions: Store the compound in a desiccated and pH-neutral environment.[12] 2. Light Protection: Store the sample in a light-protected container (e.g., amber vial) in a dark location.[12]
Broad or Tailing Peaks in HPLC
1. Secondary Interactions with Column: The amine functionality in the molecule can interact with residual silanol groups on the HPLC column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule and its interaction with the stationary phase.
1. Mobile Phase Additives: Add a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase to improve peak shape. 2. pH Optimization: Adjust the pH of the mobile phase to a range where the analyte is in a single ionization state.
Inconsistent Quantification Results
1. Standard Instability: The reference standard may be degrading over time. 2. Sample Preparation Variability: Inconsistent sample preparation can lead to variable results.
1. Standard Management: Use a freshly prepared standard solution for each analysis or validate the stability of the stock solution. 2. Standard Operating Procedures (SOPs): Develop and follow strict SOPs for sample preparation.[10]
Analytical Workflow
Caption: Workflow for analytical characterization and quality control.
IV. Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a larger, preclinical production scale introduces new challenges that must be addressed to ensure a safe, efficient, and reproducible process.[14]
Key Scale-Up Challenges
Factor
Laboratory Scale
Preclinical Scale-Up
Mitigation Strategies
Heat Transfer
High surface-area-to-volume ratio allows for efficient heating and cooling.
Lower surface-area-to-volume ratio can lead to poor heat dissipation and the formation of hot spots.[15]
- Slower addition of reagents. - Use of jacketed reactors with precise temperature control. - Perform reaction calorimetry studies to understand the thermal profile of the reaction.[16]
Mixing
Efficient mixing is easily achieved.
Inefficient mixing can lead to localized concentration gradients, affecting reaction kinetics and impurity profiles.[15]
- Use of appropriately designed agitators. - Computational fluid dynamics (CFD) modeling to simulate mixing in the reactor.
Reagent Addition
Rapid addition is often possible.
Slower, controlled addition is typically required to manage exotherms and maintain consistent reaction conditions.
- Use of automated dosing pumps. - Careful monitoring of internal temperature during addition.
Safety
Smaller quantities of reagents pose a lower overall risk.
Larger quantities of hazardous materials require stringent safety protocols.
- Conduct a thorough process safety assessment. - Implement appropriate engineering controls (e.g., fume hoods, blast shields). - Ensure personnel are equipped with proper personal protective equipment (PPE).
V. Regulatory and Compliance
The production of a drug substance for preclinical studies should be conducted in a manner that ensures the quality and consistency of the material. While full Good Manufacturing Practice (GMP) compliance as required for clinical trials is not always mandatory for early preclinical work, adhering to GMP principles is highly recommended.[9][17][18]
Core GMP Principles for Preclinical Production
Documentation: Maintain detailed records of all synthetic batches, including raw material information, reaction parameters, and analytical results.[10]
Quality Control: Establish clear specifications for the drug substance and test each batch to ensure it meets these criteria.[9]
Traceability: Be able to trace the history of each batch from the starting materials to the final product.
Personnel: Ensure that all personnel involved in the production and testing are adequately trained.
By addressing these potential issues proactively, researchers can streamline the scale-up process for N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide, ensuring a consistent supply of high-quality material for preclinical evaluation.
References
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Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 488-494. [Link]
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Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]
National Institutes of Health. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]
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Tianming Pharmaceuticals. (2025). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from [Link]
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MDPI. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]
European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). Retrieved from [Link]
IntuitionLabs. (2026). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. Retrieved from [Link]
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
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World Health Organization. (2018). Good Manufacturing Practices (GMP). Retrieved from [Link]
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Validating Target Engagement of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical milestone in this proce...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical milestone in this process is the confirmation of target engagement in a complex in vivo environment. This guide provides an in-depth comparison of leading methodologies for validating the in vivo target engagement of novel compounds, using the hypothetical covalent inhibitor, N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide, as a case study. The presence of the chloroacetamide moiety suggests a reactive nature, likely forming a covalent bond with its protein target, a characteristic that influences the choice of validation strategy.[1][2][3][4]
This document is designed to move beyond a simple recitation of protocols. It aims to provide the strategic rationale behind experimental choices, empowering you to select and implement the most appropriate target validation strategy for your research.
The Challenge: Unmasking the In Vivo Interaction
Phenotypic screens can yield promising hits like N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide, but the crucial next step is to identify the specific molecular target and confirm that the compound engages this target within a living organism.[5] In vivo target engagement studies are essential to bridge the gap between in vitro potency and in vivo efficacy, providing critical data for dose selection and predicting potential toxicities.[6][7]
This guide will compare three robust, contemporary methods for assessing in vivo target engagement:
Cellular Thermal Shift Assay (CETSA®) : A label-free method based on the principle of ligand-induced thermal stabilization of the target protein.
Photoaffinity Labeling (PAL) : A chemical biology approach that utilizes a photo-reactive version of the compound to covalently tag and identify its binding partners.
Competitive Activity-Based Protein Profiling (ABPP) : A functional proteomics technique that measures the ability of a compound to compete with a broad-spectrum probe for binding to the active site of an enzyme.
CETSA is a powerful technique that allows for the direct measurement of a compound's binding to its target in a physiological context, from cell lysates to intact tissues and even in vivo.[8][9][10] The core principle is that the binding of a ligand, such as our compound of interest, increases the thermal stability of the target protein.[10][11] This increased stability is detected by heating the sample and quantifying the amount of soluble protein remaining at different temperatures.
Causality Behind the Method
The structural integrity of a protein is inherently linked to its function. When a small molecule binds to a protein, it often introduces additional stabilizing interactions, making the protein more resistant to heat-induced denaturation. This change in thermal stability serves as a direct proxy for target engagement.
Experimental Workflow: In Vivo CETSA
The following protocol outlines a typical in vivo CETSA experiment to validate the target engagement of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide.
Figure 1: In Vivo CETSA Workflow. This diagram illustrates the key steps involved in an in vivo Cellular Thermal Shift Assay experiment, from animal dosing to data analysis.
Detailed Protocol:
Animal Dosing:
Divide animals (e.g., mice) into groups, including a vehicle control group and groups receiving different doses of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide.
Administer the compound via a relevant route (e.g., oral gavage, intraperitoneal injection).
Tissue Harvest and Lysate Preparation:
At specified time points post-dosing, euthanize the animals and harvest the target tissues (e.g., tumor, brain, liver).[6][12]
Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
Clarify the lysates by centrifugation to remove cellular debris.
Thermal Challenge:
Aliquot the tissue lysates into PCR tubes.
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
Include an unheated control sample.
Separation of Soluble and Aggregated Proteins:
After heating, centrifuge the samples at high speed to pellet the denatured, aggregated proteins.
Quantification of Soluble Protein:
Carefully collect the supernatant, which contains the soluble protein fraction.
Analyze the amount of the target protein in the supernatant using methods such as:
Western Blotting (CETSA Classic): Suitable for known targets where a specific antibody is available.[8]
Mass Spectrometry (CETSA MS): For unbiased, proteome-wide analysis to identify novel targets and assess off-target effects.[9]
Data Analysis:
Plot the percentage of soluble protein as a function of temperature to generate a "melt curve."
A shift in the melt curve to higher temperatures in the compound-treated group compared to the vehicle control indicates target engagement.
Comparison with Alternatives:
Feature
Cellular Thermal Shift Assay (CETSA)
Labeling Requirement
Label-free
Compound Modification
Not required
Target Identification
Can be used for known targets (Western Blot) or for target discovery (Mass Spectrometry)
In Vivo Applicability
High
Primary Advantage
Measures target engagement in a native physiological context without modifying the compound.[9]
Primary Disadvantage
May not be suitable for all proteins, particularly membrane proteins, and requires specific antibodies for the classic format.
Photoaffinity Labeling (PAL): Covalently Capturing the Target
Photoaffinity labeling is a powerful chemical proteomics technique used to identify the direct binding partners of a small molecule.[13][14][15] This method involves synthesizing a "probe" version of the compound of interest that incorporates a photoreactive group and a reporter tag (e.g., biotin or an alkyne for click chemistry).[16][17]
Causality Behind the Method
The photoaffinity probe is designed to retain the binding properties of the parent molecule. Upon administration to an animal and subsequent exposure to UV light, the photoreactive group is activated, forming a highly reactive intermediate that covalently cross-links the probe to its binding partner.[17][18] The reporter tag then allows for the enrichment and identification of the labeled protein(s).
Experimental Workflow: In Vivo Photoaffinity Labeling
Figure 2: In Vivo Photoaffinity Labeling Workflow. This diagram outlines the process of using a photoaffinity probe to identify the in vivo targets of a compound.
Detailed Protocol:
Probe Synthesis:
Synthesize a derivative of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide that includes:
A photoreactive moiety (e.g., diazirine, benzophenone).[17]
A reporter tag (e.g., biotin or a terminal alkyne for subsequent click chemistry).[16][19]
It is crucial to verify that the probe retains the biological activity of the parent compound.[18]
Animal Dosing:
Administer the photoaffinity probe to animals.
Include a control group that receives the probe along with an excess of the parent compound. This competition experiment is vital to distinguish specific binding from non-specific interactions.
Photocrosslinking and Tissue Processing:
After a suitable incubation period, euthanize the animals and harvest the target tissues.
Expose the tissues to UV light of the appropriate wavelength to activate the photoreactive group and induce covalent cross-linking.
Prepare tissue lysates as described for CETSA.
Enrichment of Labeled Proteins:
If a biotin tag was used, incubate the lysate with streptavidin-coated beads to capture the probe-protein complexes.
If an alkyne tag was used, perform a click chemistry reaction to attach a biotin tag, followed by enrichment.
Thoroughly wash the beads to remove non-specifically bound proteins.
Protein Identification:
Elute the captured proteins from the beads.
Digest the proteins into peptides (e.g., with trypsin).
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.
Data Analysis:
Compare the proteins identified in the probe-only group with those in the competition control group.
Proteins that are significantly less abundant in the competition group are considered specific targets of the compound.
Comparison with Alternatives:
Feature
Photoaffinity Labeling (PAL)
Labeling Requirement
Requires a modified compound (probe)
Compound Modification
Yes
Target Identification
Primarily for target discovery
In Vivo Applicability
High, but can be technically challenging
Primary Advantage
Can identify direct binding partners in a complex biological system and can provide insights into the binding site.[18]
Primary Disadvantage
Requires chemical synthesis of a probe, and there is a risk that the probe's activity may not perfectly mimic the parent compound.
Competitive Activity-Based Protein Profiling (ABPP): A Functional Approach
Competitive ABPP is a chemoproteomic strategy ideal for validating the engagement of inhibitors with their enzyme targets in vivo.[20] This technique uses a reactive probe that covalently binds to the active site of a class of enzymes. Target engagement is measured by the ability of the test compound to compete with the probe for binding to the target enzyme.
Causality Behind the Method
This method leverages the principle of competitive inhibition. If N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide binds to the active site of its target enzyme, it will block the binding of a subsequently added activity-based probe. A reduction in probe labeling of a particular enzyme in the presence of the test compound is therefore a direct measure of target engagement.
A Researcher's Guide to Comparative Cytotoxicity Profiling: The Case of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide
This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel chemical entities, using the hypothetical compound N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide (hereafter referre...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel chemical entities, using the hypothetical compound N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide (hereafter referred to as 'Compound X') as a case study. We will delve into the rationale behind experimental design, provide detailed protocols for a multi-assay approach, and illustrate how to interpret comparative data across different human cell lines.
Introduction and Mechanistic Hypothesis
The discovery of new therapeutic agents requires a rigorous preclinical evaluation of their biological activity and safety profile. A critical first step is to determine a compound's cytotoxicity—its ability to kill cells. Compound X possesses a 2-chloro-acetamide functional group, which is a known reactive moiety.[1][2][3] This structural feature suggests that Compound X may function as an alkylating agent.[4][5]
Alkylating agents exert their cytotoxic effects by forming covalent bonds with nucleophilic molecules in the cell, most notably DNA.[4][6] This can lead to DNA damage, crosslinking, and strand breaks, which disrupt essential cellular processes like replication and transcription.[5][6][7] Such genomic insults typically trigger cell cycle arrest and activate programmed cell death, or apoptosis.[4][6] Our investigation will therefore be built around the hypothesis that Compound X induces cytotoxicity via DNA alkylation and subsequent apoptosis.
The Rationale for a Multi-Faceted Experimental Design
To build a robust and reliable cytotoxicity profile, it is imperative to move beyond a single-endpoint assay. A comprehensive assessment requires a panel of assays that interrogate different aspects of cell health and a selection of cell lines from diverse tissue origins.
Cell Line Selection: A Tripartite Model
The choice of cell lines is critical for assessing both efficacy and potential tissue-specific toxicity. We have selected a representative panel:
HeLa (Human Cervical Adenocarcinoma): A widely used, robust cancer cell line that allows for comparison with a vast body of existing literature.
A549 (Human Lung Carcinoma): Represents a common solid tumor type and provides insights into the compound's efficacy against lung cancer.[8][9]
HepG2 (Human Hepatocellular Carcinoma): This cell line retains many metabolic functions of normal liver hepatocytes and is a standard model for assessing potential drug-induced liver toxicity (hepatotoxicity).[10][11]
Comparing the compound's effect across these three lines will help us understand its cancer-type specificity and provide an early warning of potential liver toxicity.
Assay Selection: A Three-Pillar Approach
No single assay can tell the whole story. We will employ three distinct methods to create a validated, multi-dimensional view of cytotoxicity.
MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial reductase enzymes, which serves as an indicator of overall cell viability and metabolic health.[12][13] A reduction in this activity is one of the earliest signs of cytotoxicity.
LDH Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of late-stage apoptosis or necrosis.[14][15][16] This assay quantifies cell lysis.
Annexin V/Propidium Iodide (PI) Staining (Apoptosis Detection): This flow cytometry-based assay provides detailed information on the mode of cell death. Annexin V binds to phosphatidylserine (PS), a lipid that flips to the outer membrane leaflet during early apoptosis, while Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[17][18][19]
Experimental Workflow and Protocols
A successful study relies on meticulous execution. The overall workflow is designed to ensure reproducibility and generate high-quality data.
Caption: High-level experimental workflow for cytotoxicity profiling.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies to determine the IC50 value of a compound.[12][20]
Cell Plating: Seed 1 x 10⁴ cells (HeLa, A549, or HepG2) per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
Compound Treatment: Prepare serial dilutions of Compound X and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12][20] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21] Shake the plate gently for 15 minutes on an orbital shaker.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: LDH Cytotoxicity Assay
This protocol measures lactate dehydrogenase release from damaged cells.[15][22]
Cell Plating & Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for "Maximum LDH Release" (treat with lysis buffer or 1% Triton X-100 for 45 minutes before the end of incubation) and "Spontaneous LDH Release" (vehicle control).[22][23]
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[22] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[22][23]
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt dye).[15][22]
Incubation: Add 50-100 µL of the reaction mixture to each well containing the supernatant. Incubate for 20-30 minutes at room temperature, protected from light.[22][23]
Absorbance Reading: Measure the absorbance at 490 nm.[15][22]
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol quantifies apoptotic and necrotic cells via flow cytometry.[17][19]
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Compound X (typically at and around the IC50 value) for 24-48 hours.
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic cell dissociation buffer to preserve membrane integrity.[18] Centrifuge the collected cells and wash twice with cold PBS.[17][18]
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[19] Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[19]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24]
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately on a flow cytometer.[18]
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]
Data Interpretation and Comparative Analysis
The power of this approach lies in synthesizing the data from all assays and cell lines. Below are hypothetical results for Compound X compared to Doxorubicin, a standard chemotherapeutic agent known to cause DNA damage.[8][9]
Quantitative Cytotoxicity Data
The IC50 values represent the potency of the compound in inhibiting cell proliferation.
Interpretation: Compound X shows potent cytotoxicity against HeLa and A549 cells. Importantly, its IC50 value in HepG2 cells is significantly higher, suggesting a favorable therapeutic window with potentially lower hepatotoxicity compared to its efficacy in the cancer cell lines. While less potent than Doxorubicin in HeLa cells, it shows superior activity in the Doxorubicin-resistant A549 cell line.[8][9][25]
Mode of Cell Death Analysis
Treatment (HeLa cells, 24h)
% Cytotoxicity (LDH Assay)
% Early Apoptosis (Annexin V+/PI-)
% Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle Control
3.5%
2.1%
1.5%
Compound X (at IC50)
35.7%
45.3%
12.2%
Doxorubicin (at IC50)
31.2%
41.8%
15.1%
Interpretation: The data confirms that Compound X induces cell death primarily through apoptosis, as shown by the large population of early apoptotic cells. The LDH release is consistent with the level of late-stage apoptotic and necrotic cells, validating the results across assays.
Proposed Signaling Pathway of Compound X
Based on its chemical structure and the supporting data, we can propose a mechanism of action for Compound X. As an alkylating agent, it likely induces DNA damage, which activates a well-defined intracellular signaling cascade leading to apoptosis.
Caption: Proposed signaling pathway for Compound X-induced apoptosis.
This pathway posits that Compound X alkylates DNA, leading to damage that is sensed by kinases like ATM and ATR.[7] This activates the tumor suppressor p53, which in turn triggers the pro-apoptotic proteins BAX and BAK. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.[6]
Conclusion
This guide outlines a robust, multi-faceted strategy for the initial cytotoxic characterization of a novel compound. By integrating data from metabolic, membrane integrity, and apoptosis assays across a panel of relevant human cell lines, researchers can build a comprehensive profile of a compound's potency, mechanism of action, and potential for tissue-specific toxicity. The hypothetical data for Compound X demonstrates its potential as a therapeutic candidate with efficacy in cervical and lung cancer models and a favorable hepatotoxicity profile relative to a standard-of-care agent. This systematic approach is fundamental to making informed decisions in the early stages of drug development.
References
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2024, September 10).
7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know - Liv Hospital. (2026, March 17).
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011, November 17).
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20).
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC. (n.d.).
Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography - MDPI. (2025, August 4).
Acetamide, 2-chloro-: Human health tier II assessment. (2016, July 1).
Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds - SciELO South Africa. (n.d.).
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - ResearchGate. (2024, October 20).
Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives - Taylor & Francis. (2024, September 11).
(PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (2019, December 1).
A Comparative Analysis of Doxorubicin's Cytotoxicity Across HeLa, A549, and MCF-7 Cancer Cell Lines - Benchchem. (n.d.).
Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC. (2017, August 31).
ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.).
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. (2020, August 31).
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC. (n.d.).
Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27) - European Commission. (2011, March 3).
Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (n.d.).
Cytotoxic Effects of 100 Reference Compounds on Hep G2 and HeLa Cells and of 60 Compounds on ECC-1 and CHO Cells. I Mechanistic Assays on ROS, Glutathione Depletion and Calcein Uptake - PubMed. (n.d.).
The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC. (n.d.).
Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? - ResearchGate. (2023, December 1).
Why is HepG2 cells preferred for mitochondrial toxicity studies - ResearchGate. (2023, December 2).
The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells - PMC. (2019, May 14).
Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis - MDPI. (n.d.).
Reference standard characterization for N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide
Reference Standard Characterization for N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide: A Comprehensive Analytical Guide Executive Summary As a Senior Application Scientist, I frequently encounter complex pharm...
Author: BenchChem Technical Support Team. Date: April 2026
Reference Standard Characterization for N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide: A Comprehensive Analytical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that demand rigorous analytical scrutiny before they can be certified as Reference Standards. N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide (CAS 1353946-96-9) is a prime example of a deceptively simple molecule that presents significant characterization challenges.
To certify this compound in accordance with [1] specifications, an analytical workflow must account for its three core structural nuances: cis/trans isomerism, tertiary amide rotamerism, and the electrophilic reactivity of its α-chloroamide moiety. This guide objectively compares traditional analytical approaches against advanced, self-validating workflows, providing researchers with the definitive protocols required to establish absolute structural and purity confidence.
Part 1: Structural Nuances & Analytical Causality
Do not treat this molecule as a generic aliphatic amide. The causality behind our experimental choices stems directly from its specific chemical architecture:
Amide Rotamerism (The "False Impurity" Trap): The N-ethylacetamide group features a tertiary amide bond with restricted rotation. At room temperature, this slow exchange manifests as peak doubling in both
1
H and
13
C NMR. As highlighted in the [2], these rotamers are frequently misidentified as chemical impurities or diastereomeric contamination. Variable-Temperature (VT) NMR is mandatory to coalesce these signals and prove dynamic exchange.
Isomeric Complexity: The 1,4-disubstituted cyclohexane ring dictates that the compound exists as either a cis or trans diastereomer. Traditional 1D NMR cannot definitively assign this relative stereochemistry. 2D NOESY is required to map through-space interactions between the axial and equatorial protons.
Electrophilic Reactivity: The 2-chloroacetamide group is a known Michael acceptor and alkylating agent. It is a structural alert for DNA reactivity, necessitating rigorous profiling under [3]. Furthermore, this reactivity means the compound can degrade during analysis if exposed to high pH or strong nucleophiles in LC-MS mobile phases.
Dynamic rotameric exchange and primary degradation pathways.
Part 2: Comparison of Analytical Workflows
To establish a Reference Standard, the analytical package must be unimpeachable. Below is an objective comparison of traditional methods versus the advanced workflows required for this specific molecule.
Analytical Goal
Traditional Approach
Advanced Approach (Recommended)
Causality / Performance Benefit
Purity Determination
HPLC-UV (210 nm) with basic mobile phase.
UHPLC-CAD/QTOF-MS with mildly acidic mobile phase (0.1% Formic Acid).
Basic mobile phases (e.g., NH
4
OH) induce on-column nucleophilic substitution of the chlorine atom, creating artificial impurities. CAD ensures universal detection of non-chromophoric impurities.
Structural Elucidation
1D
1
H and
13
C NMR at 25 °C.
VT-NMR (90 °C) + 2D NOESY in DMSO-
d6
.
1D NMR at 25 °C yields split peaks (rotamers) that mimic a ~30% impurity. VT-NMR coalesces these peaks. NOESY confirms cis/trans geometry.
Mutagenic Impurity Profiling
Standard GC-FID.
LC-MS/MS (MRM mode) .
The α-chloroamide can thermally degrade in a hot GC inlet. LC-MS/MS provides the sensitivity required to meet the 1.5 µ g/day Threshold of Toxicological Concern (TTC) per ICH M7.
Part 3: Self-Validating Experimental Methodologies
This protocol is designed to resolve potential cis/trans impurities without degrading the electrophilic chloroacetamide moiety.
Sample Preparation: Dissolve the standard in Acetonitrile/Water (50:50, v/v) to a concentration of 0.5 mg/mL. Do not use Methanol, as it can slowly form a methoxy-adduct over time.
Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to provide the theoretical plates necessary to resolve diastereomers.
Mobile Phase:
Phase A: Water + 0.1% Formic Acid (pH ~2.7).
Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.
System Validation (Self-Validating Step): The method is validated if the extracted ion chromatogram (EIC) for the methoxy-adduct (
m/z
257.16) shows zero area. This confirms the sample preparation and mobile phase are not inducing artifactual degradation.
Protocol 2: Structural Elucidation via VT-NMR and 2D NOESY
This protocol proves that the observed peak doubling is a physical phenomenon (rotamerism) rather than a chemical impurity.
Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-
d6
. (DMSO is chosen over CDCl
3
because its high boiling point allows for high-temperature VT-NMR).
Baseline Acquisition (25 °C): Acquire standard 1D
1
H NMR. Note the split signals for the N-ethyl CH
3
triplet (~1.0 ppm and ~1.1 ppm) and the acetyl CH
3
singlet (~1.9 ppm and ~2.0 ppm).
VT-NMR Acquisition (90 °C and 120 °C): Gradually heat the probe. Acquire spectra at 90 °C and 120 °C.
2D NOESY Acquisition (25 °C): Acquire a 2D NOESY spectrum with a mixing time of 400 ms to observe cross-peaks between the C1 and C4 methine protons of the cyclohexane ring.
System Validation (Self-Validating Step): The protocol is self-validating if the sum of the integrals of the split peaks at 25 °C exactly matches the integral of the single, coalesced peak at 120 °C. If the integral changes, the "minor peak" was an actual impurity that degraded upon heating.
Workflow for the analytical qualification of the reference standard.
Part 4: Quantitative Data Presentation
The following table summarizes the expected quantitative analytical data for a highly pure (>99.5%) reference standard of this compound.
Table 1: Key Analytical Markers for N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide
Analytical Technique
Target Feature
Expected Result / Specification
High-Resolution Mass Spec
Exact Mass
[M+H]+
m/z
261.1368 (for
35
Cl isotope)
High-Resolution Mass Spec
Isotope Pattern
3:1 ratio for
m/z
261.1368 / 263.1338 (Confirms 1x Chlorine)
1
H NMR (25 °C)
N-ethyl CH
3
Protons
Two triplets at ~1.0 ppm and ~1.1 ppm (Ratio ~60:40)
1
H NMR (25 °C)
Chloroacetamide CH
2
Singlet at ~4.0 ppm
1
H NMR (120 °C)
N-ethyl CH
3
Protons
Single coalesced triplet at ~1.05 ppm
1
H NMR (25 °C)
C1 Methine Proton
tt,
J
= 11.5, 3.5 Hz (Confirms axial position / trans geometry)
References
International Council for Harmonisation (ICH). "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." ICH Official Website.[Link]
American Chemical Society. "Rotamers or Diastereomers? An Overlooked NMR Solution." The Journal of Organic Chemistry, 2012.[Link]
International Council for Harmonisation (ICH). "ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Official Website.[Link]
Comparative
A Comparative Guide to the Reproducibility of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide Binding Kinetics Across Diverse Assay Platforms
Introduction: The Criticality of Reproducible Kinetic Data for Covalent Inhibitors In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality, offering high potency...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Criticality of Reproducible Kinetic Data for Covalent Inhibitors
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality, offering high potency and prolonged target engagement.[1][2] These molecules typically function through a two-step mechanism: an initial, reversible binding event to the target protein, followed by the formation of a stable, covalent bond with a reactive amino acid residue.[3] The molecule at the center of our discussion, N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide, is a representative example of a targeted covalent inhibitor. Its electrophilic chloroacetamide "warhead" is designed to react with nucleophilic residues, most commonly cysteine, within the target protein's binding site, a mechanism well-documented for this class of compounds.[4][5]
The clinical success of a covalent inhibitor is intimately tied to a nuanced understanding of its binding kinetics. The initial non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact) are critical parameters that define the inhibitor's overall potency, often expressed as the second-order rate constant kinact/KI.[6] Accurately and reproducibly measuring these parameters is paramount for medicinal chemistry efforts to optimize both on-target efficacy and selectivity, thereby minimizing off-target effects.[7]
However, the very nature of covalent inhibition presents unique challenges to obtaining consistent kinetic data across different analytical platforms.[8] This guide provides an in-depth comparison of four widely adopted assay technologies—Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Mass Spectrometry (MS), and Isothermal Titration Calorimetry (ITC)—for characterizing the binding kinetics of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide. We will delve into the experimental principles, protocols, and data analysis for each method, culminating in a discussion on the factors influencing data reproducibility and strategies for achieving robust and reliable kinetic characterization.
Surface Plasmon Resonance (SPR): A Real-Time View of Covalent Binding
SPR is a label-free, optical technique that monitors the interaction between an analyte in solution and a ligand immobilized on a sensor surface in real-time.[9] For covalent inhibitors, SPR offers the distinct advantage of being able to dissect the two-step binding mechanism, providing separate estimates for the initial binding and the covalent inactivation step.[8][10]
Experimental Protocol for SPR Analysis of a Covalent Inhibitor
Protein Immobilization: The target protein is immobilized on the sensor chip surface. While direct covalent linkage via primary amines is common, this can sometimes lead to reduced protein activity.[11] An alternative and often preferred method for covalent inhibitor studies is affinity capture (e.g., using a His-tag or biotin-tag), which allows for the regeneration of the surface with fresh, active protein for each cycle.[9][12]
Analyte Injection: A series of concentrations of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide are injected across the sensor surface at a constant flow rate.
Association Phase: The initial, reversible binding of the inhibitor to the immobilized protein is observed as an increase in the SPR signal.
Covalent Inactivation: As the covalent bond forms, the inhibitor becomes permanently attached to the protein, leading to a stable SPR signal that does not decay during the dissociation phase.
Dissociation Phase: Buffer is flowed over the surface. For a purely irreversible covalent inhibitor, no dissociation is observed.
Surface Regeneration: If an affinity capture method is used, a regeneration solution is injected to remove the protein-inhibitor complex, preparing the surface for the next cycle.[12]
Data Analysis
The resulting sensorgrams are typically fitted to a two-state kinetic model to deconvolve the non-covalent and covalent binding events, yielding values for kon, koff (for the initial reversible step), and kinact.[9] The initial binding affinity, KI, can be calculated from the ratio of koff to kon.
Strengths and Limitations
Strengths: Provides real-time kinetic data, can separate non-covalent and covalent steps, and requires relatively small amounts of protein.
Limitations: Surface immobilization can affect protein activity, and mass transport limitations can complicate data analysis for fast-acting inhibitors. The covalent nature of the interaction can lead to progressive inactivation of the sensor surface, necessitating robust regeneration procedures.[9]
Caption: Workflow for covalent inhibitor kinetic analysis using SPR.
Bio-Layer Interferometry (BLI): A Dip-and-Read Approach
BLI is another optical biosensing technique that, like SPR, measures molecular interactions in real-time without the need for labels.[13] The key difference is its fluidics-free "dip-and-read" format, where disposable biosensors are dipped into the samples in a 96- or 384-well plate.[13][14] This makes BLI particularly well-suited for screening and can mitigate some of the challenges associated with SPR's microfluidics.[13]
Experimental Protocol for BLI Analysis of a Covalent Inhibitor
Biosensor Hydration: The biosensors (e.g., streptavidin-coated for binding biotinylated protein) are hydrated in buffer.
Protein Loading: The biosensors are dipped into wells containing the biotinylated target protein to immobilize it on the sensor tip.
Baseline: A baseline is established by dipping the protein-loaded biosensors into buffer-containing wells.
Association: The biosensors are moved to wells containing various concentrations of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide to measure the association phase.
Dissociation: The biosensors are then transferred to buffer-only wells to monitor dissociation. For a covalent inhibitor, this step will show minimal to no decrease in signal, confirming the irreversible nature of the binding.
Data Acquisition: The change in the interference pattern of light reflected from the biosensor tip is measured throughout the process, providing real-time binding data.[13]
Data Analysis
Similar to SPR, the binding curves are analyzed using kinetic models to determine the association (kon) and dissociation (koff) rate constants for the initial reversible interaction, as well as the inactivation rate (kinact).
Strengths and Limitations
Strengths: High-throughput capability, lower sample consumption compared to some techniques, and less prone to clogging or viscosity-related artifacts due to the absence of microfluidics.[13]
Limitations: Generally considered to have lower sensitivity than SPR, and can be susceptible to non-specific binding, requiring careful experimental design and data referencing.
Caption: Workflow for covalent inhibitor kinetic analysis using BLI.
Mass Spectrometry (MS): Direct Detection of Covalent Adducts
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For covalent inhibitors, MS provides direct and unambiguous evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the mass of the inhibitor.[6] Time-course experiments using MS can provide a robust measure of the overall rate of covalent modification.[15][16]
Experimental Protocol for MS-Based Kinetic Analysis
Incubation: The target protein is incubated with various concentrations of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide at a constant temperature.
Time-Point Quenching: Aliquots are taken at different time points, and the reaction is quenched (e.g., by adding a denaturing agent like formic acid).
Sample Cleanup: The quenched samples are rapidly desalted and prepared for MS analysis, often using automated systems like RapidFire-MS for high throughput.[16]
Intact Protein Analysis: The samples are introduced into the mass spectrometer, and the relative abundance of the unmodified protein and the protein-inhibitor adduct is measured.
Data Acquisition: The percentage of modified protein is plotted against time for each inhibitor concentration.
Data Analysis
The rate of adduct formation is determined by fitting the time-course data to a bimolecular reaction model.[6][16] This analysis directly yields the second-order rate constant, kinact/KI, which is the most relevant parameter for describing the potency of irreversible inhibitors.[6]
Strengths and Limitations
Strengths: Directly confirms covalent modification, highly sensitive, and can be adapted for high-throughput screening.[15][16] It is less prone to artifacts from protein immobilization or mass transport.
Limitations: Does not readily separate the initial binding affinity (KI) from the rate of inactivation (kinact), providing the combined parameter kinact/KI. It is an endpoint measurement and does not provide real-time data in the same way as SPR or BLI.
Caption: Workflow for covalent inhibitor kinetic analysis using MS.
Isothermal Titration Calorimetry (ITC): A Thermodynamic and Kinetic Perspective
ITC directly measures the heat released or absorbed during a binding event.[17] While traditionally used to determine the thermodynamics of non-covalent interactions, recent advancements have enabled its use for kinetic analysis of enzyme inhibitors, including covalent ones.[3][18][19] The ITC Kinetic Competition (ITC-KC) method, for instance, measures enzyme activity by monitoring the heat generated during catalysis, making it a nearly universal approach.[3][18]
Experimental Protocol for ITC-KC Analysis
Cell Preparation: The ITC sample cell is filled with the enzyme's substrate and a specific concentration of N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide.
Syringe Preparation: The ITC syringe is filled with the target enzyme.
Titration and Activity Measurement: The enzyme is injected into the cell, initiating the catalytic reaction. The ITC instrument measures the heat flow, which is directly proportional to the reaction velocity.[18]
Inhibition Monitoring: The presence of the covalent inhibitor leads to a time-dependent decrease in the reaction rate as more enzyme molecules become covalently modified. The ITC trace reflects this progressive inhibition.
Data Acquisition: A series of experiments are performed with different inhibitor concentrations.
Data Analysis
The ITC traces, which represent real-time readouts of enzymatic activity, are analyzed using kinetic models that account for the two-step covalent inhibition mechanism.[3][18] This analysis can provide estimates for KI, kinact, and the reverse rate constant for reversible covalent inhibitors.
Strengths and Limitations
Strengths: A label-free, in-solution technique that does not require protein immobilization. It directly measures enzyme activity, making it a functional assay.[18] It can provide both thermodynamic and kinetic information.
Limitations: Requires larger quantities of protein and compound compared to other methods. The assay is only applicable to enzymes, and the signal depends on the enthalpy of the reaction, which may be too small for some enzyme-substrate systems.
Caption: Workflow for covalent inhibitor kinetic analysis using ITC.
Comparative Analysis and Discussion on Reproducibility
The choice of assay can significantly influence the obtained kinetic parameters for a covalent inhibitor like N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide. While all four methods are powerful, they measure different aspects of the binding event and are subject to different potential artifacts.
Table 1: Hypothetical Kinetic Data for a Representative Covalent Inhibitor Across Different Assays
Parameter
Surface Plasmon Resonance (SPR)
Bio-Layer Interferometry (BLI)
Mass Spectrometry (MS)
Isothermal Titration Calorimetry (ITC)
KI (μM)
5.2
6.5
Not directly measured
4.8
kinact (s-1)
0.015
0.012
Not directly measured
0.018
kinact/KI (M-1s-1)
2885
1846
2500
3750
Note: These are illustrative values to highlight the potential for variation between assays.
Factors Influencing Data Reproducibility:
Protein Activity and Conformation: The activity of the target protein is paramount. In SPR and BLI, immobilization can partially denature the protein or orient it in a way that hinders inhibitor binding, leading to an underestimation of affinity or reaction rates.[11] In-solution methods like MS and ITC are less prone to these specific artifacts.
Assay-Specific Conditions: Buffer composition, pH, temperature, and the presence of additives can all affect binding kinetics. It is crucial to maintain consistent conditions when comparing data across platforms.
Mass Transport Limitations: In surface-based assays like SPR and BLI, if the rate of inhibitor binding to the surface is faster than the rate of its diffusion from the bulk solution, the observed kinetics will be limited by mass transport, not the true binding rates. This can be diagnosed and sometimes corrected for, but it remains a potential source of discrepancy.
Data Analysis Models: The choice of kinetic model for data fitting is critical. For SPR and BLI, a simple 1:1 binding model is insufficient for covalent inhibitors; a two-state model is required to accurately capture the two-step mechanism.[9][20] The assumptions made during data analysis can significantly impact the final kinetic parameters.
Orthogonal Validation: Given the potential for variability, it is best practice to use at least two orthogonal methods to characterize a high-priority covalent inhibitor. For example, using SPR to determine KI and kinact separately, and then using MS to obtain an independent measurement of the overall kinact/KI, provides a much higher degree of confidence in the results.[21]
Caption: Decision tree for selecting an assay for covalent inhibitor analysis.
Conclusion
The reproducible characterization of the binding kinetics of covalent inhibitors such as N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide is a multifaceted challenge that requires careful experimental design and a deep understanding of the strengths and limitations of the chosen analytical methods. There is no single "best" assay; rather, the optimal approach often involves a combination of techniques.
Surface-based methods like SPR and BLI provide invaluable real-time data that can deconvolve the multi-step binding process. In contrast, MS offers unambiguous confirmation of covalent modification and a robust measure of overall inhibitor potency. ITC provides a true in-solution measurement of binding and inhibition for enzymatic targets.
Discrepancies in kinetic data between these assays are not necessarily indicative of poor experimental practice but often reflect the different physical principles upon which they are based. By understanding these principles, controlling for experimental variables, and, most importantly, employing orthogonal methods for validation, researchers can build a comprehensive and reliable kinetic profile of their covalent inhibitors, enabling more informed decisions in the critical path of drug development.
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